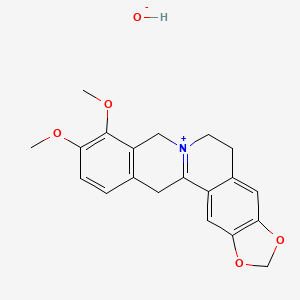
(-)-表没食子儿茶素没食子酸酯
描述
(-)-Gallocatechin gallate is a type of catechin. Catechins are phenolic compounds that are primary components found in green tea . They are associated with many physiological properties .
Molecular Structure Analysis
Epigallocatechin-3-gallate (EGCG), a natural compound extracted from green tea, has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others .
Chemical Reactions Analysis
EGCG has been found to inhibit inflammation and aggregate formation pathways . It also reduces the unwanted oxidation of cellulose .
科学研究应用
生物医学应用
EGCG 是绿茶中的一种主要多酚类化合物,由于其生物活性,在生物医学研究中显示出前景。 它已被用于开发没食子酸基金属有机框架(MOFs) ,这些框架因其在生物医学成像和药物递送系统中的潜力而被探索。这些框架利用 EGCG 的生物活性来创建可用于靶向治疗和诊断的材料。
癌症治疗
在肿瘤学领域,EGCG 被确定为具有化学预防和治疗作用的有效分子 。它调节各种细胞信号通路,如 EGFR、JAK-STAT 和 NF-κB,这些通路在癌症进展中至关重要。EGCG 诱导细胞凋亡和抑制血管生成的能力使其成为开发抗癌药物和治疗策略的有价值化合物。
食品技术
EGCG 的抗氧化特性已被应用于食品技术中,以开发功能性食品和饮料 。 将其添加到食品产品中旨在增强健康益处,尽管生物利用度低和稳定性差等挑战正在通过纳米技术和先进的配方技术得到解决 。
环境科学
在环境科学中,EGCG 由于其在废物处理和回收过程中的作用而受到研究 。其强大的抗氧化剂和金属螯合特性有利于去除环境中的有毒物质,从而促进可持续的废物管理实践。
材料科学
EGCG 正在材料科学中被探索用于创建具有增强性能的新型材料 。将其整合到MOFs和其他复合材料中为创建智能材料开辟了新途径,这些材料的应用范围从气体吸附到化学分离。
工业应用
工业领域已经看到 EGCG 在抗氧化剂和防腐剂的配方中的应用 。其天然来源和功效使其成为合成添加剂的合适替代品,在食品保鲜、化妆品和制药中都有应用。
纳米技术
EGCG 在纳米技术中的作用很重要,特别是在开发用于药物递送和生物成像的纳米颗粒方面 。其稳定纳米颗粒并增强其生物利用度的能力对于靶向递送系统的设计至关重要。
生物技术
在生物技术中,EGCG 因其酶促修饰能力而得到利用,这提高了儿茶素在生物系统中的生物利用度 。这种应用在开发生物活性化合物和保健食品方面尤为重要。
作用机制
Target of Action
(-)-Gallocatechin gallate (EGCG) is a major bioactive compound found in tea, known for its numerous health benefits . It interacts with various proteins, including those involved in tumor development and regulation . Some of the identified targets include DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and various cell surface proteins .
Mode of Action
EGCG modulates numerous molecular targets and inhibits the pathogenesis of cancer through inhibition of initiation, promotion, and progression . It promotes the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes . EGCG also competitively inhibits organic anion transporting polypeptide (OATP)1A2-mediated substrate transport .
安全和危害
未来方向
生化分析
Biochemical Properties
(-)-Gallocatechin gallate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . EGCG can function as an electron donor for peroxidase, resulting in the utilization of H2O2 . It also has the ability to inhibit certain enzymes such as the Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus .
Cellular Effects
(-)-Gallocatechin gallate has been shown to have various effects on different types of cells. For instance, it has been found to suppress inflammation and aggregate formation pathways . EGCG also significantly increases the percentage of G0/G1 in the cell cycle, downregulates the expression of proteins such as p-mTOR, Cyclin D1, and Cyclin B1, and upregulates the expression of GAP43, Klotho, p-AMPK, and other proteins . These effects promote mitochondrial activity and energy metabolism, and have repair and regeneration effects on differentiated nerve cells .
Molecular Mechanism
At the molecular level, (-)-Gallocatechin gallate exerts its effects through various mechanisms. It has been found to block infection at the entry step through interfering with the engagement of the receptor binding domain (RBD) of the viral spikes to angiotensin-converting enzyme 2 (ACE2) receptor of the host cells . EGCG also inhibits the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in S. aureus .
Temporal Effects in Laboratory Settings
The effects of (-)-Gallocatechin gallate can change over time in laboratory settings. For instance, EGCG has been found to exhibit a sustained-release profile up to 8 days in vitro . It also has been shown to have superior antioxidative activity to free EGCG .
Dosage Effects in Animal Models
The effects of (-)-Gallocatechin gallate can vary with different dosages in animal models. For example, EGCG at a concentration of 10 mM disrupted the barrier function of the guard cell plasma membrane, increasing its permeability to propidium iodide .
Metabolic Pathways
(-)-Gallocatechin gallate is involved in various metabolic pathways. For instance, it has been found to promote the expression of uric acid secretion transporter genes (Oat1 and Oct1) while inhibiting the expression of uric acid reabsorption transporter genes (Urat1 and Glut9) in the kidney .
Transport and Distribution
(-)-Gallocatechin gallate is transported and distributed within cells and tissues in various ways. It has been found that EGCG exerts a cardioprotective effect by reducing myocardial infarct size . Moreover, EGCG has been shown to inhibit the transport activity of several drug transporters expressed in enterocytes, hepatocytes, and renal proximal tubular cells such as OATPs, organic cation transporters (OCTs), multidrug and toxin extrusion proteins (MATEs), and P-glycoprotein (P-gp) .
Subcellular Localization
The subcellular localization of (-)-Gallocatechin gallate has been studied using immunohistochemistry. It has been found that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level .
属性
IUPAC Name |
[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195144 | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-96-9, 68-22-4 | |
| Record name | (-)-Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Gallocatechin gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCATECHIN GALLATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ent-Gallocatechin 3-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


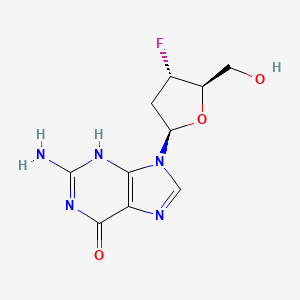

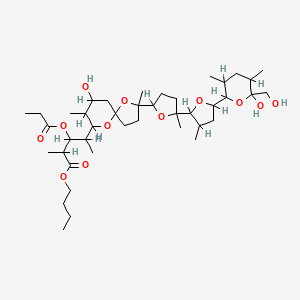



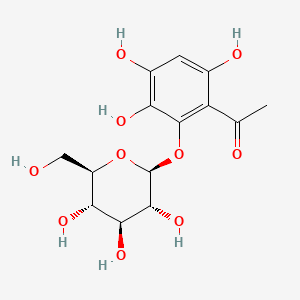
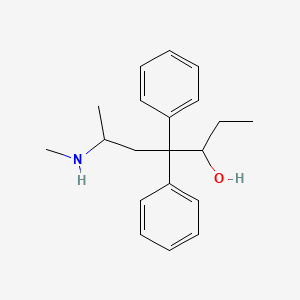

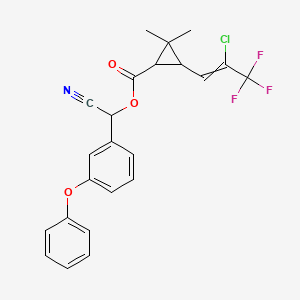
![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)
